Product packaging for Pentaerythritol tetravalerate(Cat. No.:CAS No. 15834-04-5)

Pentaerythritol tetravalerate

Cat. No.: B092680
CAS No.: 15834-04-5
M. Wt: 472.6 g/mol
InChI Key: ZQYCVIGMGPFQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol tetravalerate (PETV), with the CAS Number 15834-04-5 and a molecular weight of 472.6 g/mol, is a tetra-ester derived from pentaerythritol and valeric acid . This compound is a clear, colorless to pale yellow liquid at room temperature and belongs to the chemical class of polyol esters, known for their high thermal and oxidative stability . Its primary research and industrial value lies in its role as a high-performance, non-phthalate plasticizer for polymers like polyvinyl chloride (PVC) . PETV is technically superior to many traditional phthalate and other non-phthalate plasticizers, offering unbeatable softness, excellent UV stability, low volatility, and a shorter absorption time during processing . Furthermore, its aliphatic structure contributes to reduced smoke release compared to aromatic plasticizers . Independent toxicological studies have confirmed its non-toxic profile, supporting its use in applications close to humans and its approval for food-contact applications by regulatory bodies like the U.S. FDA . Beyond plasticizers, PETV is significant in formulating high-performance lubricants and synthetic oils, where it contributes to reduced friction, improved thermal stability, and excellent low-temperature fluidity . The synthesis typically involves an acid-catalyzed esterification of pentaerythritol with valeric acid, often employing azeotropic distillation to drive the reaction to completion . Academic research on PETV focuses on its physicochemical properties, reaction kinetics with peroxy radicals at high temperatures, and optimization within composite material formulations . This product is intended for research and development purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H44O8 B092680 Pentaerythritol tetravalerate CAS No. 15834-04-5

Properties

CAS No.

15834-04-5

Molecular Formula

C25H44O8

Molecular Weight

472.6 g/mol

IUPAC Name

[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propyl] pentanoate

InChI

InChI=1S/C25H44O8/c1-5-9-13-21(26)30-17-25(18-31-22(27)14-10-6-2,19-32-23(28)15-11-7-3)20-33-24(29)16-12-8-4/h5-20H2,1-4H3

InChI Key

ZQYCVIGMGPFQQS-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC

Canonical SMILES

CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC

Other CAS No.

15834-04-5

physical_description

Liquid

Origin of Product

United States

Synthesis and Reaction Engineering of Pentaerythritol Tetravalerate

Esterification Reaction Mechanisms

Role of Acid Catalysis in Valeric Acid Esterification

Acid catalysis is crucial for the efficient esterification of valeric acid with pentaerythritol (B129877). The catalyst, typically a strong acid, functions by protonating the carbonyl oxygen of the valeric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

The generalized mechanism for the acid-catalyzed esterification of one hydroxyl group of pentaerythritol with valeric acid is as follows:

Protonation of the Carboxylic Acid: The carbonyl oxygen of valeric acid is protonated by the acid catalyst.

Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the monoester of pentaerythritol.

This process is repeated for the remaining three hydroxyl groups of pentaerythritol to ultimately form pentaerythritol tetravalerate. Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids can be employed to catalyze this reaction.

Kinetic Studies of this compound Formation

While specific kinetic data for the formation of this compound is not extensively available in peer-reviewed literature, the kinetics of similar pentaerythritol esterifications have been studied. These studies indicate that the reaction follows a consecutive-parallel reaction scheme. The formation of the monoester is generally the fastest step, with subsequent esterification steps becoming progressively slower due to steric hindrance and statistical effects.

Thermodynamic Considerations in Esterification Equilibrium

C(CH₂OH)₄ + 4 CH₃(CH₂)₃COOH ⇌ C(CH₂OOC(CH₂)₃CH₃)₄ + 4 H₂O

To achieve a high yield of this compound, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this can be achieved by either using an excess of one of the reactants (typically valeric acid) or by removing one of the products (water) from the reaction mixture as it is formed. mdpi.com The removal of water is a common industrial practice to drive the reaction to completion.

The esterification reaction is generally considered to be moderately exothermic. A thorough thermodynamic analysis would involve determining the equilibrium constant (Keq) at different temperatures, which would then allow for the calculation of the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction.

Advanced Synthetic Methodologies

To enhance the yield and purity of this compound, various advanced synthetic methodologies are employed, primarily focusing on the efficient removal of water to overcome equilibrium limitations.

Thermal Esterification with Azeotropic Water Removal

A common and effective method for synthesizing this compound is thermal esterification coupled with azeotropic distillation to remove the water produced during the reaction. google.com This technique involves the use of an inert solvent that forms a low-boiling azeotrope with water, such as xylene or toluene (B28343). google.comfinechem-mirea.ru

The process typically involves charging pentaerythritol, a surplus of valeric acid, and the azeotropic solvent into a reactor equipped with a stirrer, condenser, and a Dean-Stark trap. google.com The reaction mixture is heated to reflux. The vapor, consisting of the azeotropic solvent and water, travels to the condenser. Upon condensation, the immiscible water and solvent separate in the Dean-Stark trap. The denser water is collected and removed, while the lighter solvent is returned to the reactor. This continuous removal of water effectively shifts the reaction equilibrium towards the formation of the tetraester. google.com

Parameter Value/Condition
Reactants Monopentaerythritol, Valeric Acid
Molar Ratio 1 mole monopentaerythritol to 8 moles valeric acid (+25% surplus)
Azeotropic Solvent Xylene (4% by weight)
Reaction Temperature Heated to 220°C
Procedure Water removed via azeotropic distillation.
Product Purity 97% tetra esterification

Table based on data from patent US20170096543A1 google.com

Catalytic Esterification Under Vacuum Conditions

Another advanced methodology involves carrying out the catalytic esterification under vacuum. google.comgoogle.com The application of a vacuum lowers the boiling point of water, facilitating its removal from the reaction mixture even at lower temperatures. This method can reduce the required reaction temperature, potentially minimizing side reactions and thermal degradation of the product.

In this process, pentaerythritol, valeric acid, and a suitable catalyst are heated in a reactor under reduced pressure. The water of reaction is continuously vaporized and removed by the vacuum system. Various catalysts can be used, including tin-based catalysts like stannous oxide or acid catalysts such as sodium hydrogen sulfate. google.com The choice of catalyst and the degree of vacuum are critical parameters that influence the reaction rate and the final product quality.

Parameter Value/Condition (Example 1) Value/Condition (Example 2)
Reactants Pentaerythritol, n-Valeric AcidPentaerythritol, n-Valeric Acid
Catalyst Stannous OxideSodium Hydrogen Sulfate
Temperature Heated to 150°C, then slowly to 198°C180°C
Pressure 3000 Pa3000 Pa
Reaction Time 4 hours at 150°C, then 3 hours ramp to 198°C7 hours
Conversion Efficiency 99.8%99.6%

Table based on data from patent CN104086417A google.com

Solvent-Free Esterification Approaches

Traditional esterification processes often utilize solvents to facilitate the reaction and remove byproducts like water through azeotropic distillation. However, these solvents can contribute to environmental pollution and increase production costs associated with their purchase, recovery, and disposal. Consequently, solvent-free esterification approaches for the synthesis of pentaerythritol esters are being explored to create greener and more efficient manufacturing processes.

In one such approach, pentaerythritol is reacted directly with valeric acid in the absence of a solvent, using a tin-based catalyst. A detailed patent describes a method where 100g of pentaerythritol, 360g of n-valeric acid, and 0.46g of stannous oxide are heated in a reactor. google.com The reaction proceeds under vacuum (3000 Pa), starting at 150°C for 4 hours, followed by a gradual temperature increase to 198°C over 3 hours. google.com This solvent-free method is reported to achieve a high conversion rate of 99.8%, yielding a product with a low hydroxyl value (0.6 mgKOH/g) and acid number (0.01 mgKOH/g), demonstrating the viability and efficiency of eliminating solvents from the production process. google.com

The key advantages of this approach include simplified post-reaction treatment, reduced pollution, and potentially lower energy consumption due to the absence of solvent recovery steps. google.com The high conversion rates indicate that the direct reaction between the molten reactants is effective, especially when driven to completion by the continuous removal of water under vacuum.

Bio-based Valeric Acid Precursors for Sustainable Synthesis

The sustainability of this compound production is not only dependent on the synthesis process but also on the origin of its precursors. Valeric acid, a five-carbon carboxylic acid, has traditionally been produced through petrochemical routes. cefracor.org However, there is a growing shift towards bio-based production methods to reduce the carbon footprint and reliance on fossil fuels. editverse.com

Bio-based valeric acid can be produced through the fermentation of renewable feedstocks. cefracor.org The French biotechnology company Afyren, for instance, produces 100% bio-based valeric acid using a biomimetic fermentation process that utilizes agricultural co-products. cefracor.org This technology is based on natural, non-genetically modified microorganisms and operates a "zero-waste" model where the fermentation residue is repurposed as an organic fertilizer. cefracor.org

Other bio-based routes to valeric acid include the selective reduction of levulinic acid, which is itself a key platform chemical derived from the conversion of biomass. mdpi.com The development of these bio-based pathways provides a renewable and sustainable source of valeric acid, a crucial component for producing "green" this compound. mdpi.com This aligns with the broader industry trend of moving towards a circular economy and utilizing sustainable feedstocks for chemical production. editverse.commdpi.com

Process Optimization and Scale-Up

Optimizing reaction parameters is crucial for maximizing yield, minimizing costs, and ensuring product quality in the industrial-scale production of this compound. Key areas of focus include the molar ratio of reactants and the selection and performance of catalysts.

Molar Ratio Optimization in Reactant Feeds

The stoichiometry of the esterification reaction between pentaerythritol and valeric acid requires a 1:4 molar ratio. However, in practice, an excess of the carboxylic acid is often used to drive the reaction equilibrium towards the formation of the tetraester and to compensate for any potential side reactions or losses.

Research into the synthesis of pentaerythritol esters with similar carboxylic acids provides insight into optimal ratios. For instance, in the self-catalyzed thermal esterification of pentaerythritol with isomeric monocarboxylic acids like isovaleric acid, a significant excess of the acid (an 8:1 molar ratio of acid to pentaerythritol) was employed. finechem-mirea.ruresearchgate.netfinechem-mirea.ru This large excess helps to ensure a high conversion of pentaerythritol to the tetraester, achieving yields of 95–96%. finechem-mirea.rufinechem-mirea.ru

Conversely, other studies aim to minimize the excess acid to reduce raw material costs and simplify purification. In the synthesis of pentaerythritol oleate, an equimolar ratio of fatty acid to the hydroxyl groups of pentaerythritol (i.e., a 4:1 molar ratio) was found to yield a product with over 91 wt% tetraester. nih.gov A Chinese patent for the esterification of pentaerythritol with various saturated fatty acids, including valeric acid, suggests a broader optimal molar ratio of pentaerythritol to acid ranging from 1:2.0 to 1:6.0. google.com This indicates that the ideal molar ratio is dependent on other process conditions such as catalyst type, temperature, and reaction time, requiring careful optimization for a specific industrial process.

Table 1: Investigated Molar Ratios in Pentaerythritol Ester Synthesis

Reactants Molar Ratio (Acid:Pentaerythritol) Catalyst Type Reported Yield/Conversion Source
Pentaerythritol & Isovaleric Acid 8:1 Self-catalyzed 95-96% yield of tetraester finechem-mirea.ru
Pentaerythritol & Oleic Acid 4:1 Tin-based (Fascat 2003) >91 wt% tetraester nih.gov
Pentaerythritol & Saturated Fatty Acids (C4-C10) 2:1 to 6:1 Tin-based >99.5% conversion google.com

Catalyst Selection and Performance Evaluation

The choice of catalyst is paramount in esterification as it dictates the reaction rate, operating temperature, and selectivity towards the desired tetraester product.

Tin-based compounds, particularly stannous oxide (SnO), are effective Lewis acid catalysts for the esterification of pentaerythritol. google.com Their efficacy stems from the ability of the tin atom to accept electrons, thereby activating the carbonyl group of the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol's hydroxyl group. google.com

In a described solvent-free synthesis of pentaerythritol valerate (B167501), stannous oxide was used at a concentration of approximately 0.1% of the total mass of the reactants (0.46g of SnO for 460g of reactants). google.com This catalytic system achieved a conversion rate exceeding 99.5% under optimized temperature and pressure conditions. google.com The resulting product had minimal tin contamination (<4.0 ppm), highlighting the catalyst's efficiency even at low concentrations and its ease of separation from the final product. google.com Studies on stannous oxide supported on titanium dioxide (SnO/TiO₂) for other polyol esters further confirm that highly dispersed tin species act as effective Lewis acid sites, leading to high conversion rates and good catalyst stability over multiple cycles. nih.gov

Table 2: Performance Data for Stannous Oxide Catalyzed Esterification

Parameter Value Source
Reactants Pentaerythritol, n-Valeric Acid google.com
Catalyst Stannous Oxide (SnO) google.com
Reaction Temperature 150°C → 198°C google.com
Esterification Conversion 99.8% google.com
Final Product Hydroxyl Value 0.6 mgKOH/g google.com
Final Product Acid Number 0.01 mgKOH/g google.com

Composite metal oxide catalysts are being investigated to leverage the synergistic properties of different metals. For the synthesis of polyol esters, a zinc-iron composite oxide catalyst, specifically Fe₃O₄-supported ZnO, has been shown to be effective in the production of rosin (B192284) pentaerythritol ester, a structurally similar product. researchgate.net

The use of an Fe₃O₄-supported ZnO catalyst was developed to overcome challenges related to catalyst recovery and associated high costs. researchgate.net The magnetic nature of the iron oxide (Fe₃O₄) core allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. The zinc oxide (ZnO) provides the primary catalytic sites for the esterification reaction. This composite catalyst not only facilitates the reaction but also enhances the stability, water resistance, alkali resistance, and oxidation resistance of the final ester product. researchgate.net While specific kinetic data for this compound is not detailed, the successful application in a similar esterification process highlights the potential of zinc-iron composite oxides as robust, easily recoverable, and performance-enhancing catalysts for polyol ester production. researchgate.net The development of such composites, like nano zero-valent-iron supported on carbon derived from metal-organic frameworks using sacrificial zinc oxide, points to advanced methods for creating highly dispersed and active catalytic materials. mdpi.com

Reaction Temperature and Time Dependence

The rate of esterification is highly dependent on both reaction temperature and time. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and product degradation. The synthesis of pentaerythritol esters with isovaleric acid, which is structurally similar to valeric acid, provides insight into these dependencies. Quantitative yields of 95-96% for isomeric tetraesters are achieved at temperatures of 100–110°C.

The time required to achieve high conversion is also a critical parameter. For isovaleric acid, the reaction is complete within 12–15 hours under these temperature conditions.

Carboxylic AcidReaction Temperature (°C)Reaction Time (h)Quantitative Yield (%)
Isovaleric Acid100–11012–1595-96
Isobutyric Acid100–11012–1595-96
2-Ethyl-hexanoic Acid100–11025–2795-96
Pivalic Acid100–110~4095-96

Energy Consumption Reduction Strategies

Reducing energy consumption in the production of this compound is crucial for both economic and environmental reasons. Several strategies can be employed to achieve this. One key approach is the optimization of the reaction process itself, which includes selecting a highly active catalyst that allows for lower reaction temperatures and shorter reaction times.

Process intensification, such as the use of microwave heating, can significantly reduce reaction times and, consequently, energy input. Another strategy involves the efficient removal of water, a byproduct of the esterification reaction. Continuous removal of water shifts the reaction equilibrium towards the product side, which can reduce the required reaction time and temperature. The use of an azeotroping agent like toluene facilitates the continuous removal of water by distillation.

Furthermore, heat integration within the production plant can lead to substantial energy savings. This involves using the heat from exothermic processes to provide energy for endothermic processes or for heating utility streams.

Catalyst Recycling and Environmental Footprint Minimization

The use of solid acid catalysts can also replace traditional inorganic mineral acids, which are corrosive and can lead to the formation of byproducts and waste acid streams that require neutralization and disposal. The adoption of greener catalytic systems contributes to a more sustainable and economical production process.

Purification Techniques and Purity Enhancement

After the synthesis, the crude this compound product contains unreacted starting materials, the catalyst, and potentially some byproducts. Achieving high purity is essential for its final applications. A common and effective method for purifying polyol esters is vacuum distillation. This technique is used to separate the desired tetraester from the excess carboxylic acid and other volatile impurities.

Further purification steps may include a steam treatment to remove residual amounts of aliphatic monocarboxylic acid. The crude product may also undergo deacidification and decolorization using adsorbents. The final product can achieve a purity of over 99.6%. The effectiveness of the purification process is often assessed by measuring the hydroxyl value and acid number of the final product, with lower values indicating higher purity. For instance, in a tin-catalyzed process, the hydroxyl value in the reaction product can be reduced to less than 1mg KOH/g.

Vacuum Distillation Methods

Vacuum distillation is a critical purification technique in the synthesis of high-boiling point esters like this compound. google.comwikipedia.org This method is employed to separate the desired ester from unreacted raw materials, catalysts, and lower-boiling byproducts. lecronchem.com The primary advantage of operating under reduced pressure is the significant lowering of the boiling point of the compounds, which allows for distillation at temperatures that prevent thermal degradation, decomposition, or polymerization of the heat-sensitive ester. google.comwikipedia.orgbuschvacuum.com

In the production of polyol esters, after the initial esterification reaction, the crude product contains the desired this compound, excess valeric acid, and residual catalyst. To purify the product, unreacted valeric acid and other volatile impurities are typically removed under vacuum. google.com The process involves heating the reaction mixture while gradually reducing the pressure. For instance, a typical procedure might involve increasing the temperature to 180°C under vacuum to strip away the excess acid. google.com

Industrial-scale vacuum distillation columns for polyol esters are designed to handle high temperatures and low pressures efficiently. wikipedia.org Key operational parameters that are controlled during this process include temperature, pressure (vacuum level), and residence time. google.comgoogle.com Maintaining a low pressure is crucial as it directly corresponds to a lower boiling temperature, thus preserving the integrity of the final product. wikipedia.org

Table 1: Key Parameters in Vacuum Distillation of this compound

Parameter Typical Range/Value Purpose
Temperature 140°C - 240°C google.comgoogle.com To provide sufficient energy for vaporization without causing thermal decomposition. google.com
Pressure 0.05 mmHg - 10 mmHg google.com To lower the boiling point of the high-molecular-weight ester. wikipedia.org

| Atmosphere | Inert (e.g., Nitrogen) google.comsabtechmachine.com | To prevent oxidation and color formation at elevated temperatures. google.com |

This technique is essential not only for removing volatile reactants but also for achieving the high purity required for applications such as synthetic lubricants and plasticizers. google.comnih.gov

Solvent Recrystallization for High Purity

Solvent recrystallization is a purification technique used to obtain high-purity crystalline solids from a solution. While pentaerythritol itself can be purified by recrystallization from hot water orgsyn.org, its ester derivatives like this compound are typically purified via other methods like vacuum distillation due to their liquid or waxy nature at room temperature. However, the principles of solubility and crystallization are relevant for precursor purification and handling.

The fundamental principle of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For polyol esters, which have specific solubility profiles, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) might be employed to achieve the desired solubility gradient. rochester.edureddit.com For example, an ester might be dissolved in a minimal amount of a good solvent like dichloromethane (B109758) or acetone, followed by the gradual addition of a poor solvent like n-pentane or hexane (B92381) until turbidity is observed. rochester.edureddit.com Slow cooling of this mixture allows for the formation of pure crystals.

Table 2: Common Solvents and Their Roles in Recrystallization

Solvent Type Examples Role in Recrystallization
Good Solvents Ethanol (B145695), Acetone, Ethyl Acetate Dissolves the target compound readily, especially when heated.
Poor Solvents (Anti-solvents) Water, Hexane, Pentane Induces precipitation or crystallization when added to a solution of the compound in a good solvent.

| Mixed Systems | Hexane/Acetone, Hexane/Ethyl Acetate | Allows for fine-tuning of solubility to optimize crystal growth and purity. rochester.edu |

While not the primary method for the final purification of this compound, recrystallization is a vital technique for purifying the solid precursor, pentaerythritol, ensuring that the starting material is of high quality before the esterification reaction. orgsyn.orggoogle.com

Acid Removal and Neutralization Processes

Following the esterification reaction to produce this compound, the crude product mixture contains residual acidic components, primarily unreacted valeric acid and any acid catalyst used (such as sulfuric or p-toluenesulfonic acid). scienceready.com.aujove.com These acidic impurities must be removed as they can compromise the stability, performance, and color of the final product. lecronchem.com

The removal process typically involves two main stages:

Stripping of Excess Acid : A significant portion of the unreacted valeric acid is removed by vacuum distillation, as described previously. Heating the mixture under reduced pressure lowers the boiling point of the valeric acid, allowing it to be vaporized and separated from the much higher-boiling this compound. google.com

Neutralization : After the bulk of the excess acid has been distilled off, trace amounts of acidic residues remain. These are neutralized by adding a basic substance. weebly.com Common neutralizing agents include weak bases like sodium carbonate, sodium bicarbonate, or alkaline earth metal hydroxides such as calcium hydroxide. google.comscienceready.com.au The base reacts with the remaining acid to form a salt and water. weebly.com

The neutralization reaction is crucial for achieving a low acid number in the final product, which is a key quality specification. google.com The process involves adding the neutralizing agent, often as an aqueous solution or slurry, to the crude ester and mixing thoroughly. google.com Following neutralization, the resulting salts are typically insoluble in the organic ester phase and can be removed by filtration, often with the aid of a filter agent like diatomaceous earth (Cellite). google.com

Table 3: Common Neutralization Agents and Their Characteristics

Neutralizing Agent Chemical Formula Key Features
Sodium Carbonate Na₂CO₃ A common, cost-effective weak base used to neutralize residual acids. scienceready.com.au
Sodium Bicarbonate NaHCO₃ A milder weak base, also effective for neutralization. scienceready.com.au

| Calcium Hydroxide | Ca(OH)₂ | Used to neutralize and form insoluble salts that are removed by filtration. google.com |

After neutralization and filtration, a final vacuum distillation or drying step may be performed to remove any residual water introduced during the process. google.com

Color Control Mechanisms in Product Refinement

The color of this compound is a critical quality parameter, particularly for its use in applications where appearance is important. High reaction temperatures, the presence of oxygen, and impurities in the raw materials can lead to the formation of color bodies, resulting in an undesirable yellow or brown tint in the final product. google.comgoogle.com

Several mechanisms are employed throughout the synthesis and purification process to control and improve the color of the final polyol ester:

Use of High-Purity Raw Materials : The quality of the starting materials, pentaerythritol and valeric acid, is fundamental. Using reactants with low levels of impurities that could act as color precursors is the first step in producing a light-colored product. google.com

Inert Atmosphere : Conducting the esterification reaction under an inert atmosphere, such as nitrogen, is standard practice. google.comsabtechmachine.com This prevents oxidation of the polyol and fatty acid at the high temperatures required for the reaction, which is a major pathway for color formation. google.com

Controlled Reaction Conditions : Careful management of reaction temperature and time is essential. Prolonged exposure to excessively high temperatures can promote side reactions that lead to colored byproducts. google.com

Adsorbent Treatment : A common method for color improvement is treatment with activated carbon. google.comgoogle.com The crude ester is mixed with activated carbon, which adsorbs the colored impurities onto its porous surface. The carbon is then removed by filtration, leaving a lighter-colored product. google.com

Bleaching Agents : In some cases, chemical bleaching agents may be used to lighten the color of the ester. However, this must be done carefully to avoid introducing other impurities or causing degradation of the ester. google.com One patented process describes the use of ozone or ozone-containing gases followed by a steam treatment to lighten polyol esters. google.com Another approach involves using a borohydride (B1222165) compound during the reaction to inhibit color formation. google.com

Table 4: Summary of Color Control Strategies

Strategy Mechanism Stage of Application
Inert Atmosphere (Nitrogen) Prevents oxidation of reactants and products. google.com During esterification reaction.
Temperature Control Minimizes thermal degradation and side reactions. google.com During esterification and distillation.
Activated Carbon Treatment Adsorbs color bodies and impurities. google.comgoogle.com Post-reaction, before final filtration.
Inhibitors (e.g., Borohydride) Prevents the formation of color bodies during the reaction. google.com During esterification reaction.

| Ozone/Steam Treatment | Chemically alters and removes color-causing molecules. google.com | Product refinement stage. |

By implementing these control measures, it is possible to produce this compound with a very low color number, meeting the stringent requirements of various industrial applications. google.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis of Pentaerythritol (B129877) Tetravalerate

Spectroscopic methods provide fundamental insights into the molecular structure and chemical bonding of Pentaerythritol Tetravalerate.

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive technique for confirming the successful synthesis of this compound by identifying its key functional groups, primarily the ester linkages. The esterification of pentaerythritol with valeric acid results in a characteristic infrared spectrum.

The most prominent absorption band for an ester is the carbonyl (C=O) stretching vibration, which for aliphatic esters like this compound, appears in the region of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com This strong, sharp peak is a clear indicator of the presence of the ester functional group.

Additionally, the C-O stretching vibrations of the ester group provide further confirmation. These typically manifest as two or more distinct bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The absence of a broad O-H stretching band (typically around 3500-3200 cm⁻¹) from the pentaerythritol starting material signifies a complete or near-complete reaction. The formation of the pentaerythritol ester can be conclusively verified by the appearance of these characteristic ester peaks. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Stretch1300 - 1000Strong
C-H (Alkyl)Stretch2960 - 2850Medium-Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals corresponding to the protons of the valerate (B167501) chains (the α, β, γ, and δ methylene (B1212753) groups and the terminal methyl group) and the methylene protons of the central pentaerythritol core. The integration of these signals confirms the ratio of the different proton environments, consistent with four valerate groups attached to the pentaerythritol backbone.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the central quaternary carbon of the pentaerythritol core, the four equivalent esterified methylene carbons (-CH₂-O), the carbonyl carbons of the ester groups, and the individual carbons of the four valerate alkyl chains. spectrabase.comchemicalbook.com

NMR is also a powerful technique for monitoring the hydrolysis of the ester. nih.gov Hydrolysis breaks the ester linkages, yielding pentaerythritol and valeric acid. This process can be tracked over time by acquiring NMR spectra of the sample. The decrease in the intensity of the characteristic signals for this compound and the concurrent appearance and increase of signals corresponding to free pentaerythritol and valeric acid allow for the kinetic monitoring of the degradation process. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Carbon (C(CH₂O)₄)~40 - 45
Ester Methylene Carbon (-CH₂-O)~60 - 65
Carbonyl Carbon (-C=O)~170 - 175
Alkyl Chain Carbons~13 - 35

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

This method can effectively separate the target compound, this compound, from potential impurities such as unreacted starting materials (pentaerythritol, valeric acid) and intermediates (pentaerythritol mono-, di-, and tri-valerate). The mass spectrum for each separated component provides a unique fragmentation pattern, or "fingerprint," which allows for positive identification of these byproducts. The relative peak areas in the chromatogram can be used to estimate the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the quantitative analysis of this compound, which may not be suitable for GC due to high boiling points or thermal instability. ruibaocafo.com A common approach involves using a reversed-phase C18 column with a mobile phase, such as a mixture of acetonitrile (B52724) and water, and a UV detector for detection.

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. This allows for the precise determination of the concentration of this compound in a given sample.

HPLC is also the method of choice for migration studies, for instance, when this compound is used as a plasticizer in food-contact polymers. nih.gov In a typical migration study, the polymer is exposed to a food simulant (e.g., ethanol (B145695) solutions or oil) under specific time and temperature conditions. researchgate.net The simulant is then analyzed by HPLC to quantify the amount of this compound that has leached from the polymer. These studies are critical for ensuring compliance with safety regulations for food packaging materials. researchgate.net

Table 3: Typical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectorUV at ~210 nm
Injection Volume10-20 µL

Thermal Analysis of this compound in Polymer Matrices

When this compound is incorporated into a polymer matrix, for example as a plasticizer, its effect on the thermal properties of the polymer is of significant interest. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize these effects. intertek.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. mdpi.com When analyzing a polymer formulation containing this compound, TGA can provide information on the thermal stability of the composite. mdpi.com The TGA curve will show the onset of decomposition for the additive and the polymer matrix. The presence of the ester may alter the decomposition profile of the host polymer. TGA is also used to determine the content of different components in a formulation, such as the percentage of plasticizer, polymer, and any inorganic fillers. intertek.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. scu.ac.ir It is a primary tool for studying the effect of additives like this compound on the physical properties of polymers. youtube.com A key parameter measured is the glass transition temperature (Tg), which is the temperature where a rigid, glassy polymer becomes soft and rubbery. The addition of a plasticizer like this compound typically lowers the Tg of the polymer, increasing its flexibility. DSC can precisely quantify this change in Tg. Other transitions, such as melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers, can also be measured and may be influenced by the presence of the additive. researchgate.netmt.com

Table 4: Hypothetical DSC Data for a Polymer With and Without this compound (PETV)
SampleGlass Transition Temp. (Tg)Melting Temp. (Tm)
Neat Polymer (e.g., PVC)85 °CN/A (Amorphous)
Polymer + 20% PETV50 °CN/A (Amorphous)

Advanced Applications and Performance Research

Plasticization Mechanisms in Polymer Systems

The function of a plasticizer within a polymer matrix is governed by several theoretical mechanisms, including the lubricity theory, gel theory, and free volume theory. researchgate.net In essence, plasticizer molecules intersperse themselves between polymer chains, reducing the intermolecular forces and increasing the free volume. This separation allows the polymer chains to move more freely, transitioning the material from a rigid, glassy state to a more flexible and rubbery state. escholarship.org Pentaerythritol (B129877) tetravalerate, as a polyol ester, operates effectively within these principles, demonstrating excellent compatibility and efficiency in polymer resins. google.com

Molecular Interactions with Polyvinyl Chloride (PVC)

The effectiveness of Pentaerythritol tetravalerate in PVC is rooted in its molecular structure and the resulting intermolecular forces. The interaction between plasticizers and the PVC polymer chain is primarily driven by van der Waals forces, which include dipole-dipole attractions and hydrogen bonds. mdpi.com

The key interactions include:

Dipole-Dipole Interactions : Strong dipole-dipole interactions occur between the polar carbonyl groups (C=O) present in the ester linkages of PETV and the chlorine atoms along the PVC backbone. mdpi.com

Hydrogen Bonding : Research has shown that hydrogen bonding between the carbonyl group of the plasticizer and the α-hydrogen of the PVC chain is a significant factor in improving plasticizer performance. researchgate.net

Structural Influence : The multi-branched, symmetrical molecular shape of PETV enhances its interaction with PVC molecules. perstorp.comresearchgate.net This structure allows for efficient packing and strong association within the polymer matrix, leading to superior plasticizing properties and compatibility. google.comresearchgate.net

These molecular-level interactions effectively shield the polar sites on the PVC chains from each other, reducing the polymer's internal cohesion and lowering its glass transition temperature (Tg). escholarship.org

Impact on Polymer Flexibility and Processability

The introduction of this compound into a polymer matrix, such as PVC, significantly enhances both its flexibility and processability. google.com By lowering the glass transition temperature, PETV imparts flexibility to the final product. escholarship.org

From a processing standpoint, PETV offers several advantages:

Improved Efficiency : It is recognized as a highly efficient plasticizer, which can sometimes allow for a reduction in the total amount of plasticizer needed in a formulation. perstorp.com

Faster Absorption : PETV exhibits a short absorption time compared to many other plasticizers, which can reduce the blending time required during production. perstorp.com

Viscosity Stability : Formulations containing PETV show low initial viscosity and maintain excellent viscosity stability over time, which is beneficial for processing. google.com

Enhanced Melt Flow : In processes like injection molding and extrusion, pentaerythritol esters can lower friction, which favorably influences the tool filling speed and prevents issues like bridge formation in the feed zone. emeryoleo.com

A study on a low-emitting plasticized PVC composition highlighted the processing benefits of PETV, as detailed in the table below.

PropertyValueStandardSource
Fusion Time< 5.50 sDIN 54 802 / ISO/DIS 4574 google.com
Volatility< 10% weight lossISO 176 Method A google.com

Diffusion Behavior and Migration Resistance in Polymer Matrices

A critical performance characteristic for a plasticizer is its ability to remain within the polymer matrix over time and under various environmental stresses. The migration of small-molecule plasticizers can lead to the hardening and cracking of the material and contamination of surrounding environments. researchgate.net Polyol esters like PETV, particularly those with higher molecular weights and branched structures, are designed to offer superior migration resistance. mdpi.comresearchgate.net PETV demonstrates low volatility and good resistance to bleeding (exudation), which contributes to the longevity and stability of the plasticized material. google.comgoogle.com

Several factors can influence the rate at which a plasticizer migrates out of a polymer matrix.

Temperature : Higher temperatures increase the thermal energy of the plasticizer molecules, making it easier for them to overcome intermolecular forces and diffuse out of the polymer. pvcplast.net

Loading Level : The concentration of the plasticizer is a crucial factor. As PETV is associated with PVC through secondary bonds rather than covalent chemical bonds, high loading levels (often 30-50 wt%) can increase the propensity for migration. researchgate.net

External Environment : Contact with solvents, oils, or even soap solutions can accelerate the extraction of the plasticizer from the PVC matrix. researchgate.net

Physical Stress : Surface abrasion can weaken the material's surface, creating pathways that facilitate easier migration of the plasticizer.

Predicting the diffusion coefficient of a plasticizer in a polymer is essential for designing durable materials and understanding long-term performance. The complexity of polymer-solvent systems often requires advanced modeling techniques to estimate these coefficients. mdpi.com

Modern approaches frequently employ machine learning and artificial neural networks (ANN) to develop predictive models. researchgate.net These models are trained on large datasets of experimental diffusion data and can estimate diffusion coefficients based on a set of molecular and systemic properties. nih.govmdpi.com

Key variables used in these predictive models often include:

Model Input Variables/Parameters
Temperature
Solvent (Plasticizer) Viscosity
Solute (Polymer) Molar Mass
Solute Critical Pressure
Solvent Molar Mass
Solvent Lennard-Jones Energy Constant
nih.govmdpi.com

These models can distinguish between different types of diffusion, such as Fickian (where diffusion rate is proportional to the concentration gradient) and non-Fickian behavior, which can occur due to swelling or structural changes in the polymer during diffusion. mdpi.commdpi.com Such predictive tools are invaluable for accelerating the development of new plasticizers and formulations with enhanced migration resistance. researchgate.net

Design of Composite Plasticizer Formulations

This compound is not only effective as a primary plasticizer but also serves as a key component in composite plasticizer formulations. Blending PETV with other plasticizers can create synergistic effects, leading to enhanced performance characteristics that may not be achievable with a single plasticizer. google.com These blends are designed to optimize properties like processability, plasticization efficiency, heat resistance, and resistance to bleeding and oil extraction. google.com

Research has shown success in formulating PETV with other non-phthalate plasticizers. For instance, combining PETV with trialkyl citrates or epoxidized fatty acid alkyl esters can significantly improve compatibility and performance. google.com Using PETV in combination with a trialkyl citrate (B86180) can result in lower initial viscosity, better viscosity stability, and improved bleeding resistance compared to using PETV alone. google.com

The following table details examples of composite plasticizer formulations incorporating this compound.

Component 1Component 2Component 3Recommended Ratio/Composition (by weight)Key BenefitsSource
This compoundEpoxidized fatty acid alkyl ester-1:9 to 9:1Excellent processability and plasticization efficiency; high heat resistance, aging resistance, and oil resistance. google.com
This compoundTrialkyl citrate-1:9 to 9:1Improved compatibility with polymer resin, enhanced processability, better plasticization efficiency, and improved bleeding resistance. google.com
This compoundTrialkyl citrateEpoxidized fatty acid alkyl esterPETV: 5-95% Trialkyl citrate: 1-90% Epoxidized fatty acid alkyl ester: 1-60%A versatile composite system allowing for fine-tuning of properties based on the specific application requirements. google.com

Performance Enhancement in Recycled Polymer Formulations

Detailed studies and specific data regarding the performance enhancement of recycled polymer formulations using this compound are not available in the current body of scientific literature.

Role in Coatings and Adhesives Formulations

While pentaerythritol itself is a crucial component in the synthesis of alkyd resins for coatings, specific data on the direct application and performance of this compound in these formulations is limited. The properties of coatings are significantly influenced by the polyol used in the alkyd resin synthesis. saatchi-global.comzbaqchem.comscribd.comperstorp.com

Application in Alkyd Resins for Coatings and Varnishes

Pentaerythritol is a key polyhydric alcohol used in the production of alkyd resins, which are foundational to many coatings and varnishes. saatchi-global.comzbaqchem.comscribd.comperstorp.com The structure of pentaerythritol, with its four hydroxyl groups, allows for a high degree of cross-linking, which is instrumental in forming a durable polymer network. saatchi-global.com This network structure is what imparts many of the desirable properties to the final coating.

Contribution to Adhesion, Durability, and Gloss Properties

The use of pentaerythritol in alkyd resins leads to coatings with enhanced durability, adhesion, and high gloss. saatchi-global.comzbaqchem.com The cross-linked network created by the pentaerythritol backbone results in a robust film that is resistant to wear and environmental factors. saatchi-global.com This dense structure also promotes strong adhesion to substrates, preventing chipping and peeling. saatchi-global.com Furthermore, the smooth surface of these coatings contributes to a high-gloss finish. saatchi-global.com

Table 1: General Properties of Pentaerythritol-Based Coatings

Property Contribution of Pentaerythritol
Durability High cross-linking density creates a robust molecular network, resisting cracking and abrasion. saatchi-global.com
Adhesion The polymer structure bonds effectively to substrates. saatchi-global.com
Gloss Contributes to a smooth and reflective surface finish. saatchi-global.com

| Water Resistance | Offers superior water resistance compared to glycerol-based alkyds. scribd.com |

Function as a Release Agent in Polymer Processing

Esters of pentaerythritol, such as pentaerythritol tetrastearate (PETS), are recognized as effective mold release agents in the processing of various thermoplastics. While specific data for this compound is not detailed, the general function of pentaerythritol esters provides insight into their potential role.

Facilitation of Mold Release in Thermoplastics (e.g., Polycarbonate, ABS)

Pentaerythritol esters are utilized as mold release agents in the injection molding of thermoplastics like polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). These agents reduce the friction between the polymer and the mold surface, facilitating the easy ejection of the molded part. The chemical compatibility of the release agent with the polymer is crucial to prevent any degradation of the plastic's properties. google.com

Table 2: Thermoplastics Utilizing Pentaerythritol Ester-Based Mold Release Agents

Thermoplastic Application Notes
Polycarbonate (PC) Esters of pentaerythritol are used to improve release properties in molding compositions. google.comresearchgate.net

| Acrylonitrile Butadiene Styrene (ABS) | General-purpose thermoplastics where mold release agents are beneficial. |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Polymer-Pentaerythritol Tetravalerate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the complex interactions between plasticizers like PETV and polymer matrices. By modeling these interactions, researchers can gain a detailed understanding of how PETV affects the polymer's structure and properties. nih.govyoutube.com

MD simulations can be employed to model the interactions between PETV and polymers such as polyvinyl chloride (PVC) to predict critical parameters like diffusion coefficients. This is crucial for understanding plasticizer migration, a key factor in the long-term performance and safety of flexible PVC products. The simulations provide a molecular-level view of how PETV molecules distribute within the polymer matrix and how they interact with the polymer chains. nih.gov

Key analyses performed in such simulations often include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulated system. nih.gov

Radial Distribution Function (RDF): To understand the spatial arrangement of PETV molecules around the polymer chains. nih.gov

Hydrogen Bond Analysis: To identify specific intermolecular interactions that govern the compatibility and performance of the plasticizer-polymer blend. nih.govnih.gov

Solvent Accessible Surface Area (SASA): To evaluate the exposure of different parts of the molecules to their surroundings. nih.gov

The accuracy of MD simulations is highly dependent on the quality of the force field used, which defines the potential energy of the system. nih.govnih.gov Force fields like COMPASS or AMBER are often used for organic and polymeric systems, but may require specific parameterization to accurately model the unique chemical structure of PETV. researchgate.netnih.gov

Table 1: Components of a Molecular Dynamics Simulation for a PETV-Polymer System
ComponentDescriptionExample Parameters/Software
System SetupConstruction of the initial atomic coordinates for PETV and polymer molecules in a simulation box.Polymer: Polyvinyl Chloride (PVC); Plasticizer: Pentaerythritol (B129877) Tetravalerate (PETV)
Force FieldA set of parameters and equations used to calculate the potential energy of the system's particles. Determines the accuracy of the simulation.COMPASS, AMBER, OPLS-AA researchgate.netnih.govnih.gov
Simulation EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure).NPT (constant Number of particles, Pressure, and Temperature) mdpi.com
Simulation TimeThe duration of the simulation, which needs to be long enough to capture the molecular motions of interest.Nanoseconds (ns) to microseconds (µs)
AnalysisPost-simulation calculations to extract meaningful data from the trajectory of atomic movements.Radial Distribution Function (RDF), Mean Squared Displacement (MSD) for diffusion, Hydrogen Bond analysis nih.gov

Predictive Modeling of Material Properties and Performance

Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging area in materials science that aims to forecast the properties of new materials based on their chemical composition and structure. nih.govnih.gov This data-driven approach can significantly accelerate the development of new polymer formulations containing PETV by reducing the need for extensive trial-and-error experimentation. nih.gov

For materials plasticized with PETV, predictive models can be developed to estimate a wide range of properties. By training models on existing experimental data, it becomes possible to predict the performance of new formulations with varying concentrations of PETV or in combination with different additives. nih.gov This approach is particularly useful for optimizing complex material characteristics that depend on the interplay of multiple components. nih.govmdpi.com

The process typically involves:

Data Collection: Gathering a dataset of known material formulations and their corresponding measured properties (e.g., from technical datasheets, laboratory experiments, or scientific literature).

Feature Generation: Translating the chemical composition of the materials (e.g., the concentration of PETV, PVC, and other additives) into numerical descriptors that a machine learning model can process. nih.gov

Model Training: Using algorithms such as neural networks or kernel regression to learn the relationship between the chemical features and the material properties. nih.gov

Prediction: Applying the trained model to predict the properties of new, untested material compositions. nih.gov

This methodology allows for the rapid screening of a vast number of potential formulations to identify candidates with desired performance profiles, such as optimal flexibility, thermal stability, or durability. nih.govnih.gov

Table 2: Example of a Predictive Model for a PETV-Plasticized PVC Compound
Input Features (Composition)Predicted Output Properties (Performance)Potential Modeling Technique
Pentaerythritol Tetravalerate (phr)Tensile Strength (MPa)Kernel Ridge Regression (KRR) nih.gov
Polyvinyl Chloride (PVC) Resin TypeElongation at Break (%)Artificial Neural Network (ANN) nih.gov
Thermal Stabilizer (phr)Hardness (Shore A)Random Forest
Filler Content (phr)Glass Transition Temperature (°C)Support Vector Machines (SVM)

Derivatives and Structural Modification Research

Functionalization of the Pentaerythritol (B129877) Backbone for Novel Derivatives

The chemical manipulation of the hydroxyl groups on the pentaerythritol backbone is a key strategy for producing novel derivatives. Researchers have successfully synthesized mono-, di-, and tri-substituted derivatives by reacting pentaerythritol with various aldehydes and nucleophilic reagents. researchgate.netresearchgate.net This approach allows for the introduction of diverse functional groups, leading to compounds with potential applications in various fields.

One area of investigation involves the creation of glycoconjugates derived from pentaerythritol. rsc.org In these studies, pentaerythritol is used as a core structure to which sugar units are attached. For example, a tetra-branched pentaerythritol building block can be used to synthesize derivatives with varying numbers of sugar triazole units. rsc.org This is achieved through esterification with compounds like 5-hexynoyl chloride to produce a tetrameric alkynyl ester, which can then undergo click chemistry reactions to attach sugar azides. rsc.org Another method involves Williamson ether synthesis using sodium hydride and propargyl chloride to create a tetra alkynyl ether, also for use in synthesizing glycoconjugates. rsc.org The resulting trivalent and tetravalent glycoclusters have been shown to be effective molecular gelators. rsc.org

Further functionalization has been achieved by reacting pentaerythritol with different aldehydes. For instance, reaction with benzaldehyde can produce both mono- and dibenzylidene derivatives. researchgate.net Similarly, reaction with cinnamaldehyde yields corresponding derivatives. researchgate.net These reactions demonstrate the versatility of the pentaerythritol core in creating a diverse range of molecular architectures.

The following table summarizes various approaches to functionalizing the pentaerythritol backbone:

Starting MaterialReagentsType of ReactionResulting Derivative(s)Potential Applications
PentaerythritolAldehydes (e.g., benzaldehyde, cinnamaldehyde), Nucleophilic reagentsCondensation / SubstitutionMono- and di-substituted derivatives (e.g., mono- and dibenzylidene)Precursors for antiviral agents researchgate.netresearchgate.net
Pentaerythritol5-hexynoyl chlorideEsterificationTetrameric alkynyl esterBuilding block for glycoconjugates rsc.org
PentaerythritolSodium hydride, Propargyl chlorideWilliamson ether synthesisTetra alkynyl etherBuilding block for glycoconjugates rsc.org
Tetrameric alkynesPer-acetylated sugar azides (from glucose, galactose, etc.), Copper(I) catalystAzide-Alkyne Cycloaddition (Click Chemistry)Glycoconjugates (mono-, di-, tri-, and tetra-functionalized)Supramolecular gelators rsc.org

These examples highlight the chemical tractability of the pentaerythritol molecule, which allows for systematic chemical manipulation of its hydroxy groups to create scaffolds for single or multiple substitutions. researchgate.net This capability is crucial for developing new materials and molecules with specific, targeted functions.

Synthesis of Deuterated Pentaerythritol Tetravalerate for Advanced Studies

While specific research on the synthesis of deuterated this compound is not extensively documented in publicly available literature, the principles for its synthesis can be derived from established methods for creating deuterium-labeled esters and other organic molecules. The primary purpose of synthesizing deuterated compounds is often for their use as internal standards in analytical techniques like mass spectrometry, which allows for precise and accurate quantification of the non-deuterated analyte. clearsynth.com

The synthesis of deuterated esters can be achieved through various strategies. One common and efficient method involves using a readily available deuterated starting material. nih.gov For instance, in the synthesis of deuterium-labeled phthalate esters, o-xylene-D10 has been used as the labeled precursor. nih.gov Applying this principle to this compound, one could envision a synthesis route starting from deuterated valeric acid, which would then be esterified with pentaerythritol.

Another general approach is through hydrogen-deuterium exchange reactions, where hydrogen atoms in a molecule are replaced with deuterium atoms, often using deuterium oxide (D₂O) as the deuterium source. resolvemass.ca This can be catalyzed by various means, including metal catalysts. For example, iridium N-heterocyclic carbene/phosphine catalysts have been used for the deuterium labeling of benzoate ester derivatives. researchgate.net

Enzyme-assisted synthesis offers a highly specific route for deuteration. For complex lipids, a combined biochemical and chemical approach has been used, where enzymes hydrolyze specific ester bonds, allowing for the subsequent chemical esterification with deuterated fatty acids. europa.eunih.gov This chemoenzymatic method provides high purity and complete regiospecificity. nih.gov

The table below outlines general methodologies that could be adapted for the synthesis of deuterated this compound:

MethodDescriptionDeuterium SourceCatalyst/ReagentsKey Feature
Use of Labeled PrecursorEsterification of a non-deuterated polyol (pentaerythritol) with a deuterated carboxylic acid (deuterated valeric acid).Deuterated valeric acidStandard esterification catalysts (e.g., acid catalyst)High isotopic enrichment and chemical purity dependent on the precursor. nih.gov
Hydrogen-Deuterium ExchangeDirect replacement of hydrogen atoms with deuterium on the final ester product or its precursors.Deuterium oxide (D₂O)Transition-metal catalysts (e.g., Iridium complexes)Allows for labeling of existing molecules under mild conditions. resolvemass.caresearchgate.net
Chemoenzymatic SynthesisSelective enzymatic hydrolysis of ester bonds followed by re-esterification with a deuterated acyl donor.Deuterated acid anhydrideLipase enzymes, chemical esterification reagents (e.g., DMAP)High regioselectivity, suitable for complex molecules. nih.gov

These methods provide a roadmap for the potential synthesis of deuterated this compound. Such a molecule would be an invaluable tool for metabolic studies, environmental fate analysis, and as an internal standard for quantifying this compound in complex matrices. clearsynth.comnih.gov

Environmental and Sustainability Aspects in Research

Lifecycle Assessment (LCA) of Pentaerythritol (B129877) Tetravalerate Production and Use

A Lifecycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. lndb.lvresearchgate.netmdpi.com While a specific, comprehensive LCA for Pentaerythritol tetravalerate is not widely published, a qualitative and comparative assessment can be constructed by analyzing its constituent components and the general characteristics of polyol ester production. americanchemistry.commdpi.com The lifecycle of this compound can be divided into four main stages: raw material acquisition, manufacturing, use phase, and end-of-life.

Key Stages and Environmental Considerations:

Raw Material Acquisition: The primary feedstocks for this compound are pentaerythritol and valeric acid. The environmental impact of this stage is heavily dependent on the production routes of these precursors.

Conventional Route: Traditionally, pentaerythritol is synthesized from formaldehyde (B43269) and acetaldehyde (B116499), which are derived from fossil fuels. zbaqchem.com Valeric acid is commercially produced via the oxo process from 1-butene (B85601) and syngas, also fossil-fuel-based. wikipedia.orgimarcgroup.com This route is associated with the depletion of non-renewable resources and significant greenhouse gas emissions. rsc.org

Bio-based Route: Emerging sustainable alternatives involve producing these precursors from renewable feedstocks. This approach can significantly lower the carbon footprint and reduce dependence on fossil fuels. zbaqchem.commdpi.com

Manufacturing: The synthesis of this compound occurs through the esterification of pentaerythritol with valeric acid. This process involves heating the reactants, often in the presence of a catalyst, and removing the water formed as a byproduct. uthm.edu.mygoogle.com Key environmental considerations include the energy required for heating, the type of catalyst used (with a preference for reusable, non-toxic catalysts), and the management of any waste streams. chalmers.se

End-of-Life: The primary end-of-life consideration for a lubricant is its fate in the environment. Biodegradability is a crucial factor, determining how readily the compound is broken down by microorganisms, which is discussed in detail in section 8.2.

The following table summarizes the inputs and outputs at each stage of the lifecycle, highlighting the differences between conventional and bio-based production pathways.

Table 1: Lifecycle Stages of this compound Production

Lifecycle Stage Conventional Production Inputs Conventional Production Outputs Bio-Based Production Inputs Bio-Based Production Outputs
Raw Material Acquisition Fossil Fuels (for formaldehyde, acetaldehyde, 1-butene), Mineral Acids/Bases Pentaerythritol, Valeric Acid, Greenhouse Gases, Process Wastes Biomass, Agricultural Waste, Sugars, Bio-alcohols Bio-Pentaerythritol, Bio-Valeric Acid, Lower GHG Emissions, Organic Fertilizers (co-product)
Manufacturing Pentaerythritol, Valeric Acid, Energy (Heat), Catalyst This compound, Water, Spent Catalyst Bio-Pentaerythritol, Bio-Valeric Acid, Energy (Heat), Catalyst Bio-Pentaerythritol Tetravalerate, Water, Spent Catalyst
Use Phase Lubricant Application Heat, Used Lubricant Lubricant Application Heat, Used Lubricant

| End-of-Life | Used Lubricant | CO₂, Water, Biomass (if biodegraded), Potential Contaminants | Used Lubricant | CO₂, Water, Biomass (if biodegraded) |

Biodegradability Studies

The biodegradability of a lubricant is a critical measure of its environmental impact, particularly in applications where accidental release into soil or water is possible. Synthetic esters, as a class, are generally recognized for having better biodegradability than mineral oil-based lubricants. nih.govresearchgate.net The degradation process for esters like this compound typically begins with the hydrolysis of the ester bonds.

Mechanism of Biodegradation:

The first step in the biodegradation of a polyol ester is the enzymatic hydrolysis of the ester linkages, which breaks the molecule down into its constituent alcohol (pentaerythritol) and carboxylic acid (valeric acid). zslubes.com These smaller molecules can then be more readily assimilated and metabolized by a wide range of microorganisms in the environment through pathways such as β-oxidation for the fatty acid. nih.gov

Standardized Testing:

The assessment of "ready biodegradability" is typically conducted using standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are commonly used for this purpose. oecd.orgoecd.org A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of its theoretical CO₂ evolution or oxygen demand) within a 10-day window during the 28-day test period. oecd.orgaropha.com

Table 2: Common OECD 301 Ready Biodegradability Tests

Test Method Parameter Measured Test Conditions Suitability
OECD 301 B CO₂ Evolution Aerobic aqueous medium, measures CO₂ produced. Good for non-volatile, soluble, and insoluble substances.
OECD 301 D Closed Bottle Aerobic aqueous medium, measures dissolved oxygen depletion. Suitable for volatile substances.

| OECD 301 F | Manometric Respirometry | Aerobic aqueous medium, measures oxygen consumption in a closed respirometer. | Good for non-volatile, soluble, and insoluble substances. |

Bio-based Feedstocks for this compound Synthesis

Bio-based Pentaerythritol (Bio-PE):

Instead of being derived from petrochemicals, pentaerythritol can be produced from renewable resources. zbaqchem.com Research has focused on processes that utilize biomass, agricultural residues, or other biowastes as starting materials. zbaqchem.comvinnova.se These methods often involve enzymatic or microbial fermentation to convert biomass-derived molecules into intermediates that can then be chemically converted to pentaerythritol. zbaqchem.com The benefits of this approach include a reduced carbon footprint, decreased reliance on fossil fuels, and the potential to create value from waste streams, contributing to a circular economy. zbaqchem.com

Bio-based Valeric Acid (Bio-VA):

Similarly, valeric acid can be synthesized from renewable sources. A prominent pathway involves the conversion of biomass-derived levulinic acid, which is considered a key platform chemical. mdpi.com Levulinic acid can be catalytically hydrogenated to produce valeric acid. researchgate.net Another approach is the direct fermentation of various organic materials, including agricultural co-products, to produce a mixture of carboxylic acids, from which valeric acid can be separated. cefracor.orgmetabolon.com This biomimetic technology can utilize local and sustainable feedstocks in a zero-waste process. cefracor.org

The combination of bio-based pentaerythritol and bio-based valeric acid allows for the synthesis of a fully renewable this compound. This transition from fossil-based to bio-based feedstocks represents a significant step towards the development of more sustainable high-performance lubricants.

Table 3: Comparison of Conventional and Bio-based Feedstocks

Compound Conventional Feedstock Source Conventional Process Bio-based Feedstock Source Bio-based Process
Pentaerythritol Natural Gas / Petroleum Synthesis from formaldehyde and acetaldehyde Biomass, agricultural waste, biowaste Fermentation and/or chemical conversion

| Valeric Acid | Petroleum (1-butene) | Oxo process to form valeraldehyde, followed by oxidation | Biomass-derived sugars, agricultural co-products | Conversion of levulinic acid; direct fermentation |

Table of Compounds

Compound Name
1-butene
Acetaldehyde
Carbon Dioxide
Formaldehyde
Levulinic acid
Pentaerythritol
Pentaerythritol tetranitrate
This compound
Valeric acid

Q & A

Q. What experimental approaches are recommended for synthesizing PETV with high purity and yield?

PETV is synthesized via esterification of pentaerythritol with valeric acid. Key parameters include:

  • Molar ratio optimization : A stoichiometric excess of valeric acid (4:1) ensures complete esterification .
  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) improve reaction efficiency, but post-synthesis neutralization is critical to avoid residual acidity.
  • Purification : Vacuum distillation or recrystallization minimizes unreacted precursors and byproducts. Validate purity via FT-IR (C=O ester peaks at ~1740 cm⁻¹) and GC-MS .

Q. How can researchers characterize the thermal stability of PETV in polymer matrices?

Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to determine decomposition onset temperatures (typically ~250–300°C for PETV). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, crystallinity changes). Cross-reference with dynamic mechanical analysis (DMA) to assess viscoelastic behavior in PVC blends .

Q. What analytical methods are suitable for quantifying PETV migration from PVC products?

  • Gravimetric analysis : Soak polymer samples in simulants (e.g., hexane, ethanol) at 40°C for 24–72 hours, then measure mass loss .
  • Chromatography : HPLC-UV (C18 column, λ = 210 nm) or GC-FID with hexane extraction detects migrated PETV. Calibration curves must account for matrix interference .

Advanced Research Questions

Q. How can conflicting kinetic data for PETV in radical reactions be resolved?

Evidence from peroxidation studies shows PETV’s reaction rate constants vary with solvent polarity and radical type (e.g., 1.4×10⁹ L/mol·s in benzene vs. 3.2×10¹¹ L/mol·s in CSF1S) . To reconcile discrepancies:

  • Standardize solvent systems and radical initiators (e.g., DTBP vs. Cl₂).
  • Use pulsed laser photolysis to isolate rate constants for specific radicals (e.g., peroxyl vs. alkyl).
  • Apply Arrhenius corrections for temperature-dependent studies (296–338 K) .

Q. What methodologies identify degradation products of PETV under environmental stress?

  • Accelerated aging : Expose PETV to UV radiation (λ = 305 nm) and analyze by LC-MS/MS. Major degradation products include valeric acid and pentaerythritol derivatives .
  • Hydrolysis studies : Incubate PETV in alkaline solutions (pH 10–12) and monitor via ¹H NMR for ester cleavage. Quantify valerate ions via ion chromatography .

Q. How to design experiments assessing PETV’s compatibility with PVC stabilizers?

  • Accelerated heat testing : Blend PETV with organotin or Ca/Zn stabilizers, then age at 180°C. Track color change (YI index) and HCl emission via conductivity tests.
  • Synergistic effects : Use factorial design to evaluate interactions between PETV, epoxidized oils, and antioxidants. Measure tensile strength retention and plasticizer migration .

Q. What protocols validate PETV’s performance in recycled PVC formulations?

  • Post-consumer PVC processing : Extrude PETV-plasticized PVC with 30% recycled content. Test mechanical properties (tensile strength, elongation) against virgin PVC benchmarks.
  • Lifecycle analysis (LCA) : Quantify PETV’s carbon footprint using ISO 14044, including bio-based valeric acid pathways .

Q. How to resolve contradictions in PETV’s diffusion behavior across polymer matrices?

Conflicting migration data arise from varying polymer crystallinity and plasticizer loading (e.g., 20–40 wt%). Mitigation strategies:

  • Microscopy : Use SEM/AFM to map PETV distribution in PVC.
  • Molecular dynamics simulations : Model PETV-PVC interactions to predict diffusion coefficients .

Methodological Resources

  • Synthesis & Characterization :
  • Kinetic Studies :
  • Degradation Analysis :
  • Regulatory Compliance :
  • Chromatography :

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